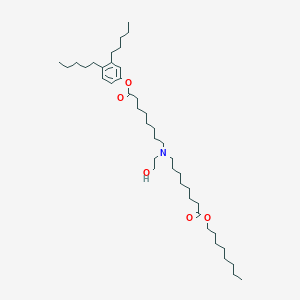
3,4-Dipentylphenyl 8-((2-hydroxyethyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dipentylphenyl 8-((2-hydroxyethyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound with a unique structure that combines phenyl, hydroxyethyl, and octyloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dipentylphenyl 8-((2-hydroxyethyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate typically involves multiple steps, starting with the preparation of the phenyl and octanoate components. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dipentylphenyl 8-((2-hydroxyethyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3,4-Dipentylphenyl 8-((2-hydroxyethyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3,4-Dipentylphenyl 8-((2-hydroxyethyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydroxyphenethyl glucoside: Known for its antioxidant properties.
4,4’-Di-tert-butyl-2,2’-dipyridyl: Used as a ligand in coordination chemistry.
Uniqueness
3,4-Dipentylphenyl 8-((2-hydroxyethyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate is unique due to its complex structure, which allows for diverse chemical reactions and applications. Its combination of phenyl, hydroxyethyl, and octyloxy groups provides a versatile platform for further modifications and functionalization.
Propiedades
Fórmula molecular |
C42H75NO5 |
|---|---|
Peso molecular |
674.0 g/mol |
Nombre IUPAC |
octyl 8-[[8-(3,4-dipentylphenoxy)-8-oxooctyl]-(2-hydroxyethyl)amino]octanoate |
InChI |
InChI=1S/C42H75NO5/c1-4-7-10-11-18-25-36-47-41(45)28-21-14-12-16-23-32-43(34-35-44)33-24-17-13-15-22-29-42(46)48-40-31-30-38(26-19-8-5-2)39(37-40)27-20-9-6-3/h30-31,37,44H,4-29,32-36H2,1-3H3 |
Clave InChI |
VPSYYIQRZTUNEE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC1=CC(=C(C=C1)CCCCC)CCCCC)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Ethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363854.png)
![6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B13363857.png)
![3-[4-Methoxy-3-(2-methoxyethoxy)phenyl]acrylic acid](/img/structure/B13363860.png)
![1-[(4-bromo-3-methylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B13363864.png)
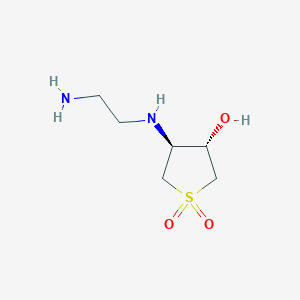
![N-[2-(4-bromophenoxy)ethyl]-2-hydroxy-4,6-dimethylpyridine-3-carboxamide](/img/structure/B13363878.png)
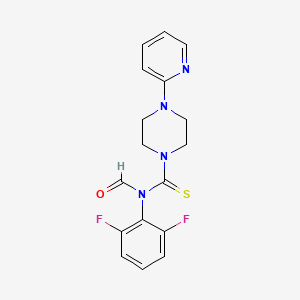
![3-{2-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B13363894.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363895.png)

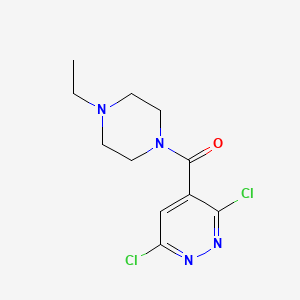
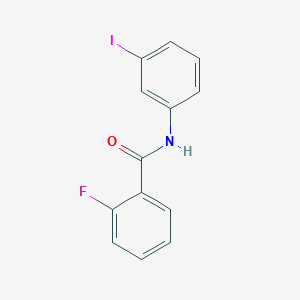
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13363927.png)
![[6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide](/img/structure/B13363929.png)
